2-Fluorobiphenyl
2-Fluorobiphenyl
2-Fluorobiphenyl is generally catabolized by C. elegans, resulting in hydroxylated products. The investigation of the metabolism of 2-fluorobiphenyl by hepatic microsomes isolated from control and aroclor 1254-treated rats and pigeons has been reported.
2-Fluorobiphenyl is a white to off white powder. It is catabolized by C. elegans, yielding hydroxylated products. The metabolism of 2-fluorobiphenyl by hepatic microsomes isolated from control and aroclor 1254-treated rats and pigeons was studied.
2-fluorobiphenyl appears as colorless crystals.
2-Fluorobiphenyl is a white to off white powder. It is catabolized by C. elegans, yielding hydroxylated products. The metabolism of 2-fluorobiphenyl by hepatic microsomes isolated from control and aroclor 1254-treated rats and pigeons was studied.
2-fluorobiphenyl appears as colorless crystals.
Brand Name:
Vulcanchem
CAS No.:
321-60-8
VCID:
VC20766525
InChI:
InChI=1S/C12H9F/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
SMILES:
C1=CC=C(C=C1)C2=CC=CC=C2F
Molecular Formula:
C12H9F
Molecular Weight:
172.2 g/mol
2-Fluorobiphenyl
CAS No.: 321-60-8
Cat. No.: VC20766525
Molecular Formula: C12H9F
Molecular Weight: 172.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Fluorobiphenyl is generally catabolized by C. elegans, resulting in hydroxylated products. The investigation of the metabolism of 2-fluorobiphenyl by hepatic microsomes isolated from control and aroclor 1254-treated rats and pigeons has been reported. 2-Fluorobiphenyl is a white to off white powder. It is catabolized by C. elegans, yielding hydroxylated products. The metabolism of 2-fluorobiphenyl by hepatic microsomes isolated from control and aroclor 1254-treated rats and pigeons was studied. 2-fluorobiphenyl appears as colorless crystals. |
|---|---|
| CAS No. | 321-60-8 |
| Molecular Formula | C12H9F |
| Molecular Weight | 172.2 g/mol |
| IUPAC Name | 1-fluoro-2-phenylbenzene |
| Standard InChI | InChI=1S/C12H9F/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H |
| Standard InChI Key | KLECYOQFQXJYBC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=CC=C2F |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2F |
| Boiling Point | 478 °F at 760 mm Hg (NTP, 1992) 248.0 °C |
| Melting Point | 164.3 °F (NTP, 1992) 73.5 °C |
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